2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile
Description
This pyrimidine derivative features a carbonitrile group at the 5-position, a methylthio (-SCH₃) group at the 6-position, and a 2-(4-chlorophenyl)-2-oxoethylthio substituent at the 4-position. The compound is synthesized via alkylation reactions involving intermediates such as 6-(4-chlorophenyl)-4-phenyl-6H-1,3-oxazin-2-amine and 2-(bis(methylthio)methylene)malononitrile in DMF under reflux with potassium carbonate catalysis . Its structure is confirmed via NMR (¹H and ¹³C), HRMS, and LCMS data.
Properties
IUPAC Name |
2-amino-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c1-21-12-10(6-16)13(19-14(17)18-12)22-7-11(20)8-2-4-9(15)5-3-8/h2-5H,7H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQLJNIKZQBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)N)SCC(=O)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The 4-chlorophenyl, oxoethyl, thio, and methylthio groups are introduced through various substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions such as temperature and pH.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of high-throughput screening: to identify the most efficient catalysts and reaction conditions.
Scale-up processes: to transition from laboratory-scale synthesis to industrial-scale production.
Purification techniques: such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile would depend on its specific interactions with biological targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interference with DNA or RNA: Affecting gene expression and protein synthesis.
Modulation of cellular processes: Influencing cell signaling, growth, and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s structural analogues differ primarily in substituents at the 2-, 4-, and 6-positions of the pyrimidine core. Key examples include:
Key Observations:
- Substituent Bulk and Polarity : Nitro (e.g., 2b in ) and trifluoromethyl groups (e.g., 4-(3-fluoro-4-methoxyphenyl) in ) enhance melting points and crystallinity due to increased polarity.
- Bioactivity : The 3-hydroxy-4-methoxyphenyl group in compound 4i significantly improves anticancer activity compared to simpler aryl substituents, likely due to improved hydrogen bonding with target enzymes.
- Synthetic Yields : Allylthio and thiazolylthio substituents (e.g., compound 51 ) reduce yields (46–56%) compared to arylthio or methylthio derivatives (70–83%) , possibly due to steric hindrance.
Biological Activity
2-Amino-4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-(methylthio)pyrimidine-5-carbonitrile, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes multiple functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 422.86 g/mol. The structure features a pyrimidine ring substituted with various groups, including a chlorophenyl moiety and thioether functionalities. The presence of these substituents is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 422.86 g/mol |
| CAS Number | 333960-34-2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicates that modifications in the substituents can enhance the inhibitory activity against tumor cells, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives, it was found that certain substitutions led to IC50 values as low as 27.6 μM against breast cancer cell lines (MDA-MB-231). This suggests that similar modifications on our target compound could yield comparable or improved biological activity .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes involved in lipid metabolism. Pyrimidine derivatives have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes. Compounds designed with specific structural features were able to modulate enzyme activity significantly, leading to alterations in lipid mediator levels in vivo .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that variations in the functional groups attached to the pyrimidine core can drastically affect biological potency. For example, the introduction of electron-withdrawing groups has been associated with increased cytotoxicity against cancer cells .
Key Findings from SAR Analysis:
- Substituent Effects: Electron-withdrawing groups enhance activity.
- Functional Group Positioning: The positioning of thioether and carbonitrile groups plays a critical role in modulating activity.
- Ring Modifications: Alterations in the pyrimidine ring can lead to significant changes in potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
